THR-|A modulator-1
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Overview
Description
THR-|A modulator-1: is a potent modulator of the thyroid hormone receptor β, utilized in the study of thyroid hormone receptor-associated disorders . Thyroid hormones play a crucial role in regulating metabolic activity in mammals, influencing cholesterol and fatty acid levels through activation of the nuclear thyroid hormone receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of THR-|A modulator-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: : THR-|A modulator-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its activity .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products: : The major products formed from these reactions are derivatives of this compound with altered chemical properties and enhanced biological activity .
Scientific Research Applications
Chemistry: : THR-|A modulator-1 is used in chemical research to study the structure-activity relationship of thyroid hormone receptor modulators and to develop new compounds with improved efficacy .
Biology: : In biological research, this compound is utilized to investigate the role of thyroid hormone receptors in various physiological processes, including metabolism, growth, and development .
Medicine: : this compound has potential therapeutic applications in treating thyroid hormone receptor-associated disorders, such as non-alcoholic steatohepatitis (NASH) and hypercholesterolemia .
Industry: : In the industrial sector, this compound is used in the development of pharmaceuticals and other products that target thyroid hormone receptors .
Mechanism of Action
THR-|A modulator-1 exerts its effects by binding to the thyroid hormone receptor β, which is a ligand-dependent transcription factor. Upon binding, the receptor undergoes a conformational change, allowing it to interact with specific DNA sequences and regulate the transcription of target genes . This regulation leads to changes in metabolic activity, cholesterol levels, and fatty acid metabolism .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to THR-|A modulator-1 include sobetirome (GC-1), resmetirom (MGL-3196), and VK2809 . These compounds also target the thyroid hormone receptor β and have shown potential in treating metabolic disorders .
Uniqueness: : this compound is unique in its specific binding affinity and potency for the thyroid hormone receptor β, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C17H14Cl2N6O4 |
---|---|
Molecular Weight |
437.2 g/mol |
IUPAC Name |
6-amino-2-[3,5-dichloro-4-[[(7R)-7-methyl-1-oxo-2,5,6,7-tetrahydrocyclopenta[d]pyridazin-4-yl]oxy]phenyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C17H14Cl2N6O4/c1-6-2-3-8-11(6)14(26)22-23-16(8)29-12-9(18)4-7(5-10(12)19)25-17(28)21-15(27)13(20)24-25/h4-6H,2-3H2,1H3,(H2,20,24)(H,22,26)(H,21,27,28)/t6-/m1/s1 |
InChI Key |
BWAVFVPASXWWGI-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CCC2=C1C(=O)NN=C2OC3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C(=N4)N)Cl |
Canonical SMILES |
CC1CCC2=C1C(=O)NN=C2OC3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C(=N4)N)Cl |
Origin of Product |
United States |
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